2-(2-Chlorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone
Description
This compound features a 2-chlorophenyl group attached to an ethanone moiety, which is further linked to a piperidin-1-yl ring substituted with a 4-methoxyphenyl sulfonyl group. Such structural attributes make it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to sulfonamide derivatives .
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4S/c1-26-16-6-8-17(9-7-16)27(24,25)18-10-12-22(13-11-18)20(23)14-15-4-2-3-5-19(15)21/h2-9,18H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPLBKRWRJYPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzene, undergoes a Friedel-Crafts acylation to introduce the ethanone group.
Introduction of the Piperidinyl Group: The intermediate is then reacted with piperidine under basic conditions to form the piperidinyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen and sulfonyl group are key sites for substitution:
-
Piperidine nitrogen : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF, 60°C) to form quaternary ammonium salts. The sulfonyl group deactivates the nitrogen, requiring elevated temperatures.
-
Sulfonyl group : Participates in nucleophilic aromatic substitution (NAS) at the para-methoxy phenyl ring under strongly acidic conditions (H₂SO₄/HNO₃), yielding nitro derivatives .
Table 1: Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 12h | N-methylated piperidinium derivative | 72–78 | |
| HNO₃/H₂SO₄ | 0–5°C, 2h | 4-Nitro-4'-methoxyphenylsulfonyl derivative | 65 |
Oxidation Reactions
The ketone and aromatic moieties undergo oxidation:
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Ketone group : Resistant to mild oxidants (e.g., KMnO₄ in neutral conditions) but reacts with strong oxidants like CrO₃/H₂SO₄ to form carboxylic acids (degradation observed).
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Methoxy group : Demethylation occurs with BBr₃ in CH₂Cl₂ (-20°C, 4h), yielding a phenolic derivative .
Table 2: Oxidation Reactions
| Oxidant | Target Group | Product | Notes | Source |
|---|---|---|---|---|
| CrO₃/H₂SO₄ | Ketone | 2-(2-Chlorophenyl)acetic acid | Partial decomposition | |
| BBr₃ | Methoxy group | Phenolic sulfonyl derivative | Requires anhydrous conditions |
Reduction Reactions
The ketone and sulfonyl groups are susceptible to reduction:
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Ketone reduction : NaBH₄ in MeOH (RT, 2h) reduces the ethanone to a secondary alcohol (diastereomeric ratio 1:1).
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Sulfonyl group : LiAlH₄ in THF (reflux, 6h) reduces the sulfonyl group to a thioether, though yields are low (<30%).
Table 3: Reduction Reactions
| Reductant | Target Group | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaBH₄ | Ketone | 1-(Piperidinyl)ethanol | 85 | |
| LiAlH₄ | Sulfonyl group | Thioether analog | 28 |
Hydrolysis Reactions
The sulfonamide linkage undergoes hydrolysis under extreme conditions:
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Acidic hydrolysis (HCl conc., 110°C, 8h): Cleaves the sulfonyl-piperidine bond, yielding 4-methoxybenzenesulfonic acid and a piperidine fragment .
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Basic hydrolysis (NaOH 6M, EtOH, reflux): Degrades the compound into chlorophenylacetic acid and sulfonate salts.
Coupling Reactions
The aromatic chlorophenyl group participates in cross-coupling:
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Suzuki coupling : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O), the chloro substituent is replaced by aryl groups (e.g., phenyl) .
Table 4: Coupling Reactions
| Catalyst | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF/H₂O, 80°C, 12h | Biaryl derivative | 60–65 |
Stability Under Ambient Conditions
The compound is stable in dry, dark environments but degrades under UV light (λ = 254 nm) via radical pathways, forming chlorinated byproducts.
Scientific Research Applications
Antimalarial Activity
Recent studies have indicated that compounds structurally related to 2-(2-Chlorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone exhibit significant antimalarial properties. For instance, a series of piperidine derivatives were tested against Plasmodium falciparum, demonstrating potent inhibition at low micromolar concentrations. The selectivity for parasitic cells over mammalian cells suggests a promising therapeutic index for developing new antimalarial drugs .
| Compound | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| This compound | TBD | >10 |
Cancer Therapy
Compounds similar to this compound have been investigated for their anticancer properties. These compounds target specific pathways involved in cancer cell proliferation and survival. Research indicates that they can induce apoptosis in various cancer cell lines, making them potential candidates for further development as anticancer agents .
Case Study 1: Antimalarial Efficacy
In a controlled study, derivatives of the compound were tested against P. falciparum. The results showed that certain modifications to the piperidine ring significantly enhanced antimalarial activity, with IC50 values comparable to established treatments like sulfadoxine .
Case Study 2: Anticancer Properties
A recent investigation into the anticancer effects of related compounds demonstrated that they could inhibit the growth of breast cancer cells by targeting the PI3K/AKT signaling pathway. The study reported a reduction in cell viability by more than 70% at concentrations below 10 µM .
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Variations in Sulfonyl Substituents
The 4-methoxyphenyl sulfonyl group in the target compound can be compared to analogs with different sulfonyl substituents:
| Compound Name | Sulfonyl Group | Melting Point (°C) | Key Structural Differences |
|---|---|---|---|
| 2-(2-Chlorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone | 4-Methoxyphenyl | Not reported | Reference compound |
| 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) | 4-Methoxyphenyl | 131–134 | Tetrazolylthio substituent; piperazine ring |
| 2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (7f) | 4-Trifluoromethylphenyl | 165–167 | CF3 group increases hydrophobicity |
| 2-((1-Benzyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7g) | Phenyl | 133–135 | Unsubstituted phenyl sulfonyl |
Key Findings :
Heterocyclic Core Modifications
The piperidin-1-yl ring in the target compound differs from piperazine-based analogs:
| Compound Name | Heterocycle | Sulfonyl Group | Notable Properties |
|---|---|---|---|
| This compound | Piperidine | 4-Methoxyphenyl | Reduced basicity compared to piperazine |
| 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone (EP 1 808 168 B1) | Piperazine | 4-Fluorophenyl | Bromophenoxy substituent enhances steric bulk |
Key Findings :
Chlorophenyl vs. Other Aryl Groups
The 2-chlorophenyl group in the target compound contrasts with derivatives bearing alternative aryl substituents:
| Compound Name | Aryl Group | Functional Impact |
|---|---|---|
| 2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone (CAS 1156927-06-8) | 2-Chlorophenyl | Hydroxyl group on piperidine enhances polarity |
| 2,2-Dichloro-1-(4-methylphenyl)ethanone (Acta Cryst. E67, o337) | 4-Methylphenyl | Dichloro substitution increases reactivity |
Key Findings :
- Dichloro substitution (as in Acta Cryst. E67, o337) increases electrophilicity at the ketone carbon, making it more reactive in nucleophilic additions .
Biological Activity
2-(2-Chlorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and other relevant pharmacological effects.
Chemical Structure
The compound features a piperidine ring substituted with a chlorophenyl group and a sulfonamide moiety, which is known to enhance biological activity through various mechanisms.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Antibacterial Activity :
- Studies have demonstrated that derivatives of sulfonamides, including those with piperidine cores, exhibit significant antibacterial properties. In particular, compounds similar to this compound have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .
- The Minimum Inhibitory Concentration (MIC) values for related compounds range from 3.12 to 12.5 μg/mL against various bacterial strains .
-
Enzyme Inhibition :
- The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. It was found that related sulfonamide compounds exhibited strong inhibitory activity against these enzymes, which is crucial for therapeutic applications in treating conditions like Alzheimer's disease and urinary infections .
- For instance, certain derivatives showed IC50 values as low as 0.63 µM for urease inhibition, indicating potent activity compared to standard inhibitors .
-
Pharmacological Effects :
- The piperidine structure is associated with various pharmacological effects, including anti-inflammatory and anticancer activities. Research indicates that compounds containing this nucleus can modulate inflammatory pathways and exhibit cytotoxic effects against cancer cell lines .
- Additionally, the presence of the methoxy and sulfonamide groups may contribute to enhanced bioactivity through improved solubility and binding interactions with biological targets.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds similar to this compound:
- Study on Antibacterial Activity : A recent study synthesized various piperidine derivatives and tested their antibacterial activity against multiple strains. The results indicated that modifications in the sulfonamide group significantly influenced the antibacterial potency .
- Enzyme Inhibition Studies : Another research highlighted the structure-activity relationship (SAR) of piperidine-based compounds regarding their AChE inhibition capabilities. The findings suggested that specific substitutions could enhance enzyme binding affinity .
Data Tables
| Compound Name | Target Enzyme | IC50 (µM) | Antibacterial Activity | MIC (µg/mL) |
|---|---|---|---|---|
| Compound A | AChE | 1.12 | Moderate | 10 |
| Compound B | Urease | 0.63 | Strong | 3.12 |
| Compound C | AChE | 2.14 | Moderate | 12.5 |
Q & A
Basic Research Questions
Q. How can researchers design a multi-step synthetic route for 2-(2-Chlorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone?
- Methodology : Begin with the synthesis of the piperidine sulfonyl moiety. For example, sulfonylation of 4-methoxyphenyl groups with piperidine derivatives can be achieved using sulfonyl chlorides in dichloromethane under basic conditions (e.g., NaOH) . Subsequent coupling with 2-chlorophenyl ethanone may involve nucleophilic substitution or Pd-catalyzed cross-coupling reactions. Chlorination steps (e.g., using Cl₂ or SOCl₂) should be optimized to avoid over-chlorination, as seen in analogous compounds .
- Key Considerations : Monitor reaction intermediates via TLC or HPLC, and purify intermediates via column chromatography or recrystallization .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology :
- NMR : Use H and C NMR to confirm the presence of the 2-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and the sulfonyl-piperidine moiety (δ ~3.0–3.5 ppm for piperidine protons) .
- Mass Spectrometry : High-resolution MS (HRMS) or EI-MS can verify molecular weight (e.g., [M+H]⁺) and fragmentation patterns .
- IR Spectroscopy : Identify sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) groups .
Q. What purification strategies are effective for isolating high-purity (>95%) samples?
- Methodology : Combine solvent recrystallization (e.g., using ethanol or ethyl acetate) with silica gel chromatography. For polar impurities, reverse-phase HPLC with acetonitrile/water gradients can enhance purity . Confirm purity via HPLC (≥95% area under the curve) and elemental analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS fragments)?
- Methodology :
- Stereochemical Effects : Investigate rotational barriers in the sulfonyl-piperidine group using variable-temperature NMR to assess conformational stability .
- Solvent Artifacts : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts or aggregation .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .
Q. What strategies optimize synthetic yield in the sulfonylation step?
- Methodology :
- Reagent Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to piperidine derivative to minimize side reactions .
- Temperature Control : Conduct reactions at 0–5°C to suppress sulfonic acid formation, then warm to room temperature for completion .
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
Q. How can researchers evaluate the compound’s potential biological activity (e.g., enzyme inhibition)?
- Methodology :
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against targets like serotonin receptors, given structural similarities to antipsychotic agents .
- In Vitro Assays : Test inhibition of acetylcholinesterase or monoamine oxidases using fluorometric assays. IC₅₀ values can guide structure-activity relationship (SAR) studies .
- Metabolic Stability : Assess hepatic microsomal stability to predict pharmacokinetic profiles .
Q. How to address discrepancies in chromatographic purity assessments (e.g., HPLC vs. LC-MS)?
- Methodology :
- Column Selection : Use C18 columns for HPLC and HILIC columns for polar impurities. Adjust mobile phase pH (e.g., 4.6 with sodium acetate) to improve peak resolution .
- Mass Detection : Pair LC with high-resolution MS to distinguish co-eluting isomers or degradation products .
Critical Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
